2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Description
Properties
IUPAC Name |
2-[(pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-9-4-6-14-7-10(9)13(19)17(12)8-16-11-3-1-2-5-15-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMUIKQMVZARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolo[3,4-c]pyridine derivatives, a class of compounds to which this molecule belongs, have been studied for their broad spectrum of pharmacological properties. They have been found to interact with various targets in the nervous and immune systems.
Mode of Action
Related pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative effects
Biochemical Pathways
Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities. These activities suggest that these compounds may affect a variety of biochemical pathways, including those involved in glucose metabolism, immune response, viral replication, and cell proliferation.
Pharmacokinetics
A related compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1h-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study. Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes. This suggests that similar compounds may have comparable ADME properties, although further studies would be needed to confirm this for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione.
Biological Activity
The compound 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is a derivative of pyrrolo[3,4-c]pyridine, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular formula of this compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of biological activities, including anticancer, analgesic, and anti-inflammatory properties. The following sections detail specific activities and relevant studies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties:
- Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown IC50 values for FGFR inhibition ranging from 7 to 712 nM across different receptor types .
- Cell Proliferation Inhibition : For example, a related compound exhibited potent inhibition of breast cancer cell line proliferation (4T1 cells), leading to apoptosis and reduced migration and invasion capabilities .
Analgesic Activity
The analgesic potential of pyrrolo[3,4-c]pyridine derivatives has been explored through various preclinical models:
- Pain Models : In the "hot plate" and "writhing" tests, certain derivatives displayed superior analgesic effects compared to aspirin, with some compounds showing efficacy comparable to morphine .
- Dosage and Efficacy : Notably, compounds were found to significantly inhibit locomotor activity while prolonging the duration of thiopental-induced sleep in mice .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been evaluated:
- Nitric Oxide Production : Some derivatives effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential for treating inflammatory conditions .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is primarily linked to its structural similarity with other pyrrolo[3,4-c]pyridine derivatives. Research indicates that these compounds exhibit a range of biological activities:
- Antidiabetic Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can effectively lower blood glucose levels by enhancing insulin sensitivity in muscle and adipose tissues. For instance, specific derivatives have demonstrated increased glucose uptake without affecting insulin levels, making them potential candidates for diabetes management .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK4 and CDK6, these compounds can prevent uncontrolled cell proliferation associated with various cancers . In vitro studies have shown moderate cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent .
- Antimicrobial Activity : Research has indicated that certain derivatives possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. This suggests a potential role in treating infections .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituent groups at positions 2, 4, 6, and 5. Below is a comparative analysis of key analogs:
Pharmacological Activity Comparison
- Antimicrobial Activity : The 1,2,4-oxadiazole-substituted analog (MIC₉₀ < 0.15 µM) outperforms Mannich bases (moderate S. aureus activity) due to improved metabolic stability and solubility . The target compound’s pyridine moiety may offer unique interactions with bacterial targets.
- Antidiabetic Potential: Phenoxy derivatives increased insulin sensitivity by >30%, while carboxylic acid derivatives inhibited aldose reductase. The target compound lacks these groups, suggesting divergent mechanisms .
- Antitumor Activity: N-Alkyl derivatives (e.g., 20a–s) showed moderate antitumor activity, but the target compound’s pyridin-2-ylamino group could modulate kinase inhibition or DNA interaction .
Q & A
Q. What are the established synthetic routes for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the functionalization of pyrrolo[3,4-c]pyridine-1,3-dione cores. Key steps include:
- Mannich-type reactions : Introducing the pyridin-2-ylamino methyl group via condensation with formaldehyde and pyridin-2-amine under acidic conditions .
- Solvent and temperature optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction efficiency. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .
- Yield improvement : Employ Design of Experiments (DoE) to screen variables (e.g., molar ratios, catalysts) and reduce trial-and-error approaches .
Q. Which analytical techniques are critical for characterizing this compound and assessing purity?
- Methodological Answer :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine and pyrrolo-pyridine moieties. Key signals include δ ~8.5 ppm (pyridine H) and δ ~6.8 ppm (pyrrole H) .
- Elemental analysis : Validate stoichiometry (C, H, N) to ensure synthetic accuracy .
Q. What preliminary pharmacological screening strategies are recommended for this compound?
- Methodological Answer :
- In vitro kinase assays : Prioritize kinases like CDK4/6 or VEGFR due to structural similarity to pyrrolo-pyridine kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- ADME prediction : Employ computational tools (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions .
Advanced Research Questions
Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonding with pyridin-2-ylamino groups and hydrophobic interactions with the pyrrolo-pyridine core .
- QSAR modeling : Train models on pyrrolo-pyridine analogs (e.g., from PubChem) to predict bioactivity trends. Descriptors like topological polar surface area (TPSA) and molecular weight are critical .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify persistent binding motifs .
Q. How can structural modifications resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Comparative SAR analysis : Tabulate analogs (e.g., halogen substitutions, alkyl chain variations) and correlate structural features with activity shifts. For example:
| Analog Substituent | Target (IC₅₀ nM) | Key SAR Insight |
|---|---|---|
| -Cl at C4 | CDK4: 12 nM | Enhances kinase selectivity |
| -OCH₃ at C6 | VEGFR2: 45 nM | Improves solubility but reduces potency |
| -CF₃ at C7 | Inactive | Steric hindrance disrupts binding |
- Fragment-based optimization : Replace inactive moieties (e.g., CF₃) with bioisosteres (e.g., -CN) to retain spatial occupancy while restoring activity .
Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., during Mannich steps) .
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolite-supported acids) for easier separation and reusability .
- Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compile data from kinase assays (e.g., IC₅₀ values) and stratify by assay conditions (e.g., ATP concentration, incubation time). For example:
- Case Study : Analog A shows IC₅₀ = 50 nM in a low-ATP (1 µM) assay but IC₅₀ = 500 nM at physiological ATP (1 mM), suggesting ATP-competitive binding .
- Orthogonal validation : Confirm activity using alternative assays (e.g., thermal shift assays vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
